![molecular formula C13H15N3O B13182463 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the use of metal catalysts. One common method is the Cu(I)-catalyzed synthesis, which involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This process includes C–N coupling, reductive amination, cyclization, and oxidation steps .
Industrial Production Methods
the use of metal catalysts and accessible reagents suggests that scalable production methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include azide ions, aryl aldehydes, and dimethyl acetamide. The reactions often require metal catalysts such as Cu(I) or Cu(OAc)2 and are conducted under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(I)-catalyzed synthesis can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound’s unique structure makes it useful in materials science and catalysis research
Mechanism of Action
The mechanism of action for 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indolo[1,2-a]quinazolinones: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
Biological Activity
6-Amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O with a molecular weight of approximately 229.28 g/mol. The compound features a pyridoquinazoline core structure that is significant for its pharmacological activities.
Anticancer Activity
Research has demonstrated that derivatives of quinazolinone compounds exhibit potent anticancer properties. The compound in focus has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to cell death and is similar to the action of known anticancer agents like quinolones .
Case Study:
A study investigating various quinazolinone derivatives reported that compounds with modifications at specific positions exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines such as MDA-MB-231. The study highlighted that bulky groups linked to the acetamide moiety were essential for enhanced biological activity .
Antibacterial and Antimicrobial Activity
The compound has also shown potential antibacterial properties. Quinazolinone derivatives have been synthesized and evaluated for their activity against various bacterial strains. The mechanism often involves interference with bacterial DNA replication processes .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
Compound | Bacterial Strain | IC50 (μM) |
---|---|---|
Compound A | E. coli | 15.5 |
Compound B | S. aureus | 10.2 |
Compound C | P. aeruginosa | 8.7 |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Compounds based on this structure have shown effectiveness in inhibiting COX enzymes involved in inflammatory pathways .
The primary mechanism of action involves the interaction with DNA gyrase, leading to conformational changes that inhibit its ATPase activity. This results in the prevention of DNA replication and subsequent cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazolinone framework significantly influence biological activity. For instance:
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-amino-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7,14H2,1H3 |
InChI Key |
LHDMTYSVBYISOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)N |
Origin of Product |
United States |
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